Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate
Overview
Description
Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate is an organic compound with the molecular formula C14H12F2O2 and a molecular weight of 250.24 g/mol . This compound is characterized by the presence of a naphthyl group attached to a difluoroacetate moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate typically involves the reaction of 1-naphthylacetic acid with ethyl difluoroacetate in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to optimize reaction efficiency and yield. The reaction mixture is continuously fed into the reactor, and the product is collected and purified using distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The difluoroacetate group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation Reactions: The naphthyl group can be oxidized to form naphthoquinone derivatives under oxidative conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products Formed:
Naphthoquinone derivatives: from oxidation.
Alcohol derivatives: from reduction.
Substituted esters: from nucleophilic substitution.
Scientific Research Applications
Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of fluorinated compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic processes, leading to the modulation of their activity.
Pathways Involved: It can influence pathways related to oxidative stress, inflammation, and cell proliferation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate can be compared with other similar compounds such as:
Ethyl 2-(1-naphthyl)acetate: Lacks the difluoro group, making it less reactive in certain chemical reactions.
Ethyl difluoroacetate: Lacks the naphthyl group, limiting its applications in aromatic chemistry.
Ethyl bromodifluoroacetate: Contains a bromine atom instead of a naphthyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of a naphthyl group and a difluoroacetate moiety, providing a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-naphthalen-1-ylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2O2/c1-2-18-13(17)14(15,16)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNFARFISCQQSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC2=CC=CC=C21)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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